Cas no 84359-61-5 (9-(3-Bromopropyl)-9H-carbazole)

9-(3-Bromopropyl)-9H-carbazole is a versatile intermediate in organic synthesis, particularly valued for its carbazole core and reactive bromopropyl side chain. The carbazole moiety provides a rigid, aromatic structure, making it useful in the development of optoelectronic materials, pharmaceuticals, and agrochemicals. The bromopropyl group serves as an effective alkylating agent, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. This compound is especially advantageous in the synthesis of polymers, liquid crystals, and charge-transport materials due to its stability and reactivity. Its well-defined structure ensures consistent performance in complex synthetic pathways, making it a reliable choice for research and industrial applications.
9-(3-Bromopropyl)-9H-carbazole structure
84359-61-5 structure
Product Name:9-(3-Bromopropyl)-9H-carbazole
CAS No:84359-61-5
MF:C15H14BrN
MW:288.182363033295
MDL:MFCD11164489
CID:667299
PubChem ID:10732069
Update Time:2025-05-19

9-(3-Bromopropyl)-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole, 9-(3-bromopropyl)-
    • 9-(3-BROMOPROPYL)-9H-CARBAZOLE
    • 9-(3-bromopropyl)carbazole
    • N-(3-Bromopropyl)carbazole
    • KJSZNBRGRCCYHF-UHFFFAOYSA-N
    • 9-(3-Bromopropyl)-9H-carbazole (ACI)
    • N-(ω-Bromopropyl)carbazole
    • E78955
    • MFCD11164489
    • B5183
    • 84359-61-5
    • SCHEMBL3223668
    • CS-0378065
    • DTXSID40444141
    • AS-76729
    • 9-(3-Bromopropyl)-9H-carbazole
    • MDL: MFCD11164489
    • Inchi: 1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2
    • InChI Key: KJSZNBRGRCCYHF-UHFFFAOYSA-N
    • SMILES: BrCCCN1C2C(=CC=CC=2)C2C1=CC=CC=2

Computed Properties

  • Exact Mass: 287.03096g/mol
  • Monoisotopic Mass: 287.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 4.9
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 54.0 to 58.0 deg-C
  • Boiling Point: 419.6±37.0 °C at 760 mmHg
  • Flash Point: 207.6±26.5 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

9-(3-Bromopropyl)-9H-carbazole Security Information

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9-(3-Bromopropyl)-9H-carbazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C; cooled
1.2 Reagents: Ammonium hydroxide ;  basified
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  2 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Structure-Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)- propyl]carbazole (Rimcazole) Analogues
Husbands, Stephen M.; et al, Journal of Medicinal Chemistry, 1999, 42(21), 4446-4455

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Benzene ,  Water ;  rt
Reference
Azocarbazole Polymethacrylates as Single-Component Electrooptic Materials
Barrett, Christopher; et al, Macromolecules, 1998, 31(15), 4845-4851

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Acetone ;  45 min
1.2 12 h, 70 °C
Reference
Hot-exciton harvesting via through-space single-molecule based white-light emission and optical waveguides
Barman, Debasish; et al, Chemical Science, 2022, 13(31), 9004-9015

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 h, rt
1.2 Solvents: Water ;  cooled
Reference
New classes of carbazoles as potential multi-functional anti-Alzheimer's agents
Choubdar, Niloufar; et al, Bioorganic Chemistry, 2019, 91,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Benzene ,  Water ;  overnight, rt
Reference
Photolytic Release of Carboxylic Acids Using Linked Donor-Acceptor Molecules: Direct versus Mediated Photoinduced Electron Transfer to N-Alkyl-4-picolinium Esters
Sundararajan, Chitra; et al, Organic Letters, 2005, 7(13), 2631-2634

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ;  20 min, rt
1.2 4 d, rt → reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C; cooled
2.2 Reagents: Ammonium hydroxide ;  basified
2.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  2 h, rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Structure-Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)- propyl]carbazole (Rimcazole) Analogues
Husbands, Stephen M.; et al, Journal of Medicinal Chemistry, 1999, 42(21), 4446-4455

Production Method 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chloroform ;  2 h, rt
2.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ;  20 min, rt
2.2 4 d, rt → reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C; cooled
3.2 Reagents: Ammonium hydroxide ;  basified
3.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  2 h, rt
3.4 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Structure-Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)- propyl]carbazole (Rimcazole) Analogues
Husbands, Stephen M.; et al, Journal of Medicinal Chemistry, 1999, 42(21), 4446-4455

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Benzene ,  Water
Reference
Combined phase transfer catalysis and ultrasound to enhance tandem alkylation of azo dyes
Li, Xiang; et al, Tetrahedron, 2002, 58(19), 3747-3753

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  3 h, rt
Reference
Design, synthesis and antifungal activity of carbazole derivatives
Zhu, Shi-Ping; et al, Chinese Chemical Letters, 2014, 25(2), 229-233

9-(3-Bromopropyl)-9H-carbazole Raw materials

9-(3-Bromopropyl)-9H-carbazole Preparation Products

9-(3-Bromopropyl)-9H-carbazole Suppliers

Amadis Chemical Company Limited
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(CAS:84359-61-5)9-(3-Bromopropyl)-9H-carbazole
Order Number:A1051799
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:34
Price ($):349.0
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SunaTech Inc.
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(CAS:84359-61-5)9-(3-Bromopropyl)-9H-carbazole
Order Number:IN1840
Stock Status:in Stock
Quantity:5g
Purity:98
Pricing Information Last Updated:Friday, 25 July 2025 14:34
Price ($):Please inquire
Email:sales@sunatech.com

Additional information on 9-(3-Bromopropyl)-9H-carbazole

9-(3-Bromopropyl)-9H-carbazole: A Comprehensive Overview

9-(3-Bromopropyl)-9H-carbazole, identified by the CAS number 84359-61-5, is a significant compound in the realm of organic chemistry, particularly within the carbazole family. This compound has garnered attention due to its unique structural properties and versatile applications across various scientific domains. The molecule consists of a carbazole core, which is a tricyclic aromatic system, substituted with a 3-bromopropyl group at the 9-position. This substitution imparts distinct electronic and structural characteristics, making it a valuable compound for research and industrial applications.

The synthesis of 9-(3-Bromopropyl)-9H-carbazole typically involves a multi-step process, often starting with the preparation of the carbazole skeleton followed by alkylation at the 9-position. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and enhancing purity. The bromine atom in the 3-bromopropyl group serves as a reactive site, facilitating further functionalization and enabling its use as an intermediate in more complex molecular constructions.

In terms of physical properties, 9-(3-Bromopropyl)-9H-carbazole exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum reveals strong absorption bands in the visible region, indicative of its aromaticity and conjugation within the molecule. These properties make it suitable for applications in optoelectronic devices, where light absorption and electron transport are critical.

Recent studies have highlighted the potential of 9-(3-Bromopropyl)-9H-carbazole in organic electronics, particularly as a component in OLEDs (Organic Light Emitting Diodes). Researchers have demonstrated that incorporating this compound into OLED architectures can enhance device efficiency and stability due to its excellent charge transport properties. Additionally, its role as an electron donor in donor-acceptor systems has been explored, offering new avenues for photovoltaic applications.

Beyond electronics, 9-(3-Bromopropyl)-9H-carbazole has shown promise in medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has led to investigations into its potential as an anti-cancer agent. Preclinical studies suggest that derivatives of this compound may exhibit selective cytotoxicity against cancer cells, making it a valuable lead compound for drug discovery efforts.

The environmental impact of 9-(3-Bromopropyl)-9H-carbazole has also been a topic of recent research. Studies indicate that while the compound is not inherently hazardous under normal conditions, its degradation pathways under various environmental conditions require further investigation to ensure sustainable practices in its production and use.

In conclusion, 9-(3-Bromopropyl)-9H-carbazole, CAS No. 84359-61-5, stands out as a versatile and multifaceted compound with applications spanning organic electronics, medicinal chemistry, and materials science. Its unique structural features and reactivity continue to drive innovative research, positioning it as a key player in the development of next-generation technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84359-61-5)9-(3-Bromopropyl)-9H-carbazole
A1051799
Purity:99%
Quantity:5g
Price ($):349.0
Email
SunaTech Inc.
(CAS:84359-61-5)9-(3-Bromopropyl)-9H-carbazole
IN1840
Purity:98
Quantity:5g
Price ($):Inquiry
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